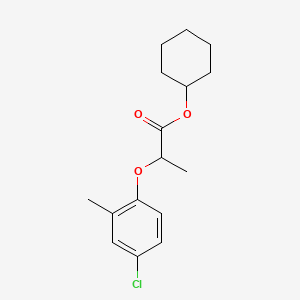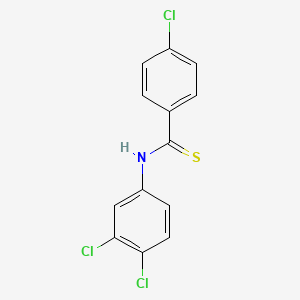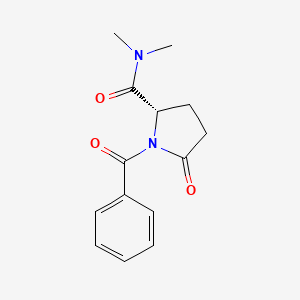
Uracil, 3-(3-bromo-6-methoxybenzyl)-5-fluoro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Uracil, 3-(3-bromo-6-methoxybenzyl)-5-fluoro- is a synthetic derivative of uracil, a naturally occurring pyrimidine nucleobase found in RNA. This compound is characterized by the substitution of hydrogen atoms at specific positions on the uracil ring with 3-bromo-6-methoxybenzyl and 5-fluoro groups. These modifications impart unique chemical and biological properties to the compound, making it of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Uracil, 3-(3-bromo-6-methoxybenzyl)-5-fluoro- typically involves multi-step organic reactions. One common approach starts with the preparation of 3-bromo-6-methoxybenzyl chloride, which is then reacted with 5-fluorouracil under basic conditions to form the desired compound. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, ensures the quality of the final product.
化学反応の分析
Types of Reactions
Uracil, 3-(3-bromo-6-methoxybenzyl)-5-fluoro- undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the 3-bromo-6-methoxybenzyl group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones and reduction to yield dehalogenated products.
Hydrolysis: The methoxy group can be hydrolyzed under acidic or basic conditions to form the corresponding hydroxyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions include substituted uracil derivatives, dehalogenated uracil, and hydroxylated benzyl derivatives, depending on the specific reaction and conditions used.
科学的研究の応用
Uracil, 3-(3-bromo-6-methoxybenzyl)-5-fluoro- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids, and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including antiviral, anticancer, and antimicrobial activities.
Industry: Utilized in the development of novel materials with specific chemical and physical properties, such as polymers and coatings.
作用機序
The mechanism of action of Uracil, 3-(3-bromo-6-methoxybenzyl)-5-fluoro- involves its interaction with molecular targets, such as enzymes and receptors, within biological systems. The 5-fluoro group is known to enhance the compound’s ability to inhibit thymidylate synthase, an enzyme crucial for DNA synthesis. This inhibition disrupts DNA replication and cell division, leading to potential anticancer effects. Additionally, the 3-bromo-6-methoxybenzyl group may interact with other cellular targets, contributing to the compound’s overall biological activity.
類似化合物との比較
Similar Compounds
5-Fluorouracil: A well-known anticancer drug that inhibits thymidylate synthase.
3-Bromo-6-methoxybenzyl derivatives: Compounds with similar benzyl substitutions that exhibit various biological activities.
Other substituted uracils: Compounds with different substituents on the uracil ring, each with unique chemical and biological properties.
Uniqueness
Uracil, 3-(3-bromo-6-methoxybenzyl)-5-fluoro- is unique due to the combination of the 5-fluoro and 3-bromo-6-methoxybenzyl groups, which impart distinct chemical reactivity and biological activity
特性
CAS番号 |
102613-17-2 |
|---|---|
分子式 |
C12H10BrFN2O3 |
分子量 |
329.12 g/mol |
IUPAC名 |
3-[(5-bromo-2-methoxyphenyl)methyl]-5-fluoro-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H10BrFN2O3/c1-19-10-3-2-8(13)4-7(10)6-16-11(17)9(14)5-15-12(16)18/h2-5H,6H2,1H3,(H,15,18) |
InChIキー |
QIUQDSYVXRAEBY-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)Br)CN2C(=O)C(=CNC2=O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


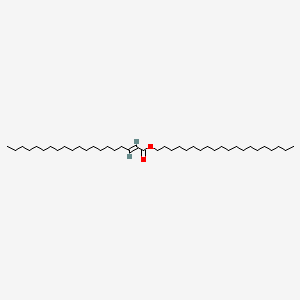
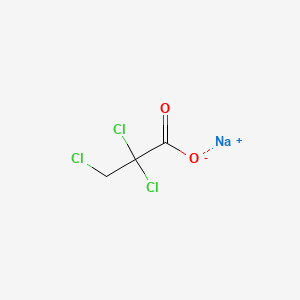
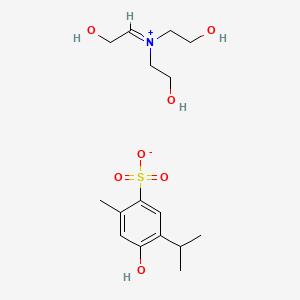

![2,2'-(2-Methylpropylidene)bis[6-(2-methylpropyl)-P-cresol]](/img/structure/B15179592.png)
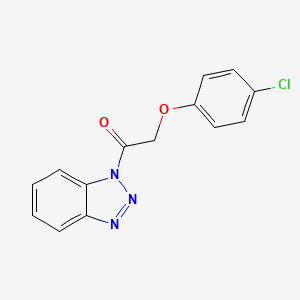
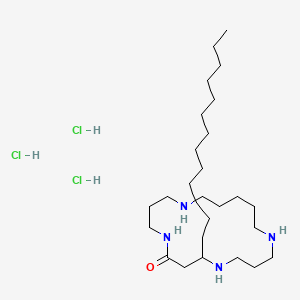
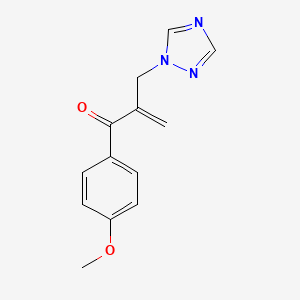
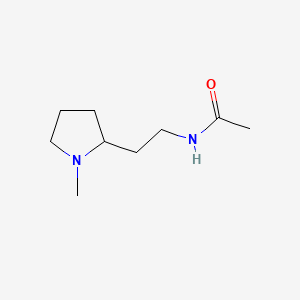
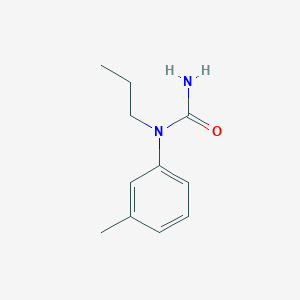
![N-[2-[(2-Chloro-4-nitrophenyl)azo]-5-[(1-methylpropyl)amino]phenyl]acetamide](/img/structure/B15179638.png)
